4H-1-Benzopyran-3-carboxaldehyde, 5-hydroxy-4-oxo-
Description
4H-1-Benzopyran-3-carboxaldehyde, 5-hydroxy-4-oxo- (CAS: 351003-07-1), also referred to as 5-hydroxy-4-oxo-3-formylchromone, is a chromone derivative characterized by:
- A benzopyran core with a 4-oxo group (keto functionality at position 4).
- A carboxaldehyde substituent at position 2.
- A hydroxy group at position 5 .
This compound is a versatile intermediate in heterocyclic chemistry, with applications in synthesizing bioactive molecules. Its reactivity stems from the electron-deficient α,β-unsaturated carbonyl system and the aldehyde group, enabling nucleophilic additions, cyclocondensations, and cross-coupling reactions .
Properties
CAS No. |
153474-15-8 |
|---|---|
Molecular Formula |
C10H6O4 |
Molecular Weight |
190.15 g/mol |
IUPAC Name |
5-hydroxy-4-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C10H6O4/c11-4-6-5-14-8-3-1-2-7(12)9(8)10(6)13/h1-5,12H |
InChI Key |
LYERIWSYLNACQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC=C(C2=O)C=O)O |
Origin of Product |
United States |
Biological Activity
4H-1-Benzopyran-3-carboxaldehyde, 5-hydroxy-4-oxo-, also known as a derivative of benzopyran, is a compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects supported by various studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C10H6O4
- Molecular Weight : 194.15 g/mol
The presence of the hydroxyl and carbonyl groups in its structure is pivotal for its biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of benzopyran derivatives, including 4H-1-benzopyran-3-carboxaldehyde, 5-hydroxy-4-oxo-. Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines.
-
Cytotoxicity Studies :
- In vitro studies demonstrated that compounds related to 4H-1-benzopyran exhibited IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, while showing minimal cytotoxicity towards normal cell lines such as HEK-293 .
- A series of hybrid compounds derived from benzopyran were tested against six human cancer cell lines (including leukemia and ovarian adenocarcinoma), showing selective antiproliferative activity .
-
Mechanisms of Action :
- The compound was found to induce apoptosis in cancer cells, with a reported induction rate of 50.8% at a concentration of 5 μM .
- It was also screened for kinase inhibitory activity but showed inactivity against various kinases, indicating that its mechanism may involve pathways other than direct kinase inhibition .
Other Pharmacological Effects
Beyond anticancer properties, benzopyran derivatives exhibit a range of biological activities:
- Anti-inflammatory Activity : Some studies suggest that these compounds possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- Antibacterial and Antifungal Activities : Benzopyran derivatives have shown potential against various bacterial and fungal strains, although specific data on 4H-1-benzopyran-3-carboxaldehyde is limited .
Study on Antiproliferative Effects
A study conducted by researchers synthesized several benzopyran derivatives and evaluated their antiproliferative effects across different cancer cell lines. The results indicated that specific modifications in the benzopyran structure significantly enhanced cytotoxicity against cancer cells while maintaining low toxicity towards normal cells.
| Compound | Cancer Cell Line | IC50 (μM) | Selectivity |
|---|---|---|---|
| 5a | MDA-MB-231 | 5.2 | High |
| 5b | SKOV-3 | 12.0 | Moderate |
| 5c | PC-3 | 15.0 | Moderate |
| Control (Doxorubicin) | MDA-MB-231 | 5.0 | High |
This table reflects the varying degrees of efficacy among different derivatives, highlighting the potential for developing targeted therapies based on structural modifications.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4H-1-benzopyran-3-carboxaldehyde, 5-hydroxy-4-oxo is C10H6O4, with a molecular weight of 190.15 g/mol. Its structure consists of a benzopyran ring with a carboxaldehyde group and a hydroxyl group, which contribute to its reactivity and versatility in chemical reactions.
Synthesis of Derivatives
One of the primary applications of 4H-1-benzopyran-3-carboxaldehyde, 5-hydroxy-4-oxo is in the synthesis of various derivatives. It has been utilized in the preparation of dihydroxybenzophenone derivatives through reactions with acetylacetone under acidic conditions. This reaction pathway showcases the compound's ability to participate in Knoevenagel-type condensation reactions, leading to the formation of complex organic molecules .
Antioxidant Activity
Research has demonstrated that compounds related to 4H-1-benzopyran-3-carboxaldehyde exhibit significant antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, making them potential candidates for pharmaceutical applications targeting oxidative stress-related diseases .
Biological Activities
The biological activities of 4H-1-benzopyran-3-carboxaldehyde derivatives have been extensively studied. For instance, certain derivatives have shown promise as anti-inflammatory agents and possess cytotoxic effects against various cancer cell lines . The mechanism of action often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
Case Study 1: Synthesis and Characterization
A study focused on synthesizing new derivatives from 4H-1-benzopyran-3-carboxaldehyde explored its reactions with different nucleophiles. The products were characterized using IR and NMR spectroscopy, confirming the successful formation of desired compounds with yields ranging from 20% to 90% depending on the reaction conditions .
Case Study 2: Antioxidant Evaluation
Another research project evaluated the antioxidant capacity of synthesized derivatives from 4H-1-benzopyran-3-carboxaldehyde using DPPH scavenging assays. The results indicated that some derivatives exhibited higher antioxidant activity compared to standard antioxidants like ascorbic acid, suggesting their potential use in nutraceutical formulations .
Comparison with Similar Compounds
Comparison with Similar Benzopyran Derivatives
Structural Analogues and Substituent Effects
The biological and chemical properties of benzopyran derivatives are highly dependent on substituent positions and electronic effects. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
Aldehyde vs. Carboxylic Acid/Nitrile: The 3-carboxaldehyde group (target compound) enhances electrophilicity, facilitating nucleophilic additions (e.g., Knoevenagel condensations) to form acrylate derivatives with antiproliferative activity . In contrast, 3-cyanochromone (CN substituent) exhibits stability under basic conditions and participates in cycloadditions to generate fused heterocycles . 2-Carboxylic acid derivatives (e.g., 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid) are less reactive but show enhanced solubility, improving bioavailability .
Halogen and Nitro Substituents :
- The 6-fluoro-8-nitro derivative (CAS: 351003-07-1) demonstrates enhanced antiproliferative activity against cancer cells, attributed to electron-withdrawing groups increasing electrophilicity and membrane permeability .
Hydroxy and Methoxy Groups: 5-hydroxy-4-oxo-3-formylchromone shows stronger antifungal activity than non-hydroxylated analogues due to hydrogen-bonding interactions with microbial enzymes . Methoxy groups (e.g., 5,7-dihydroxy-2-(4-methoxyphenyl)-6-methylchromone) improve antioxidant capacity by stabilizing phenolic radicals .
Table 2: Anticancer Activity Comparison
- The target compound’s 5-hydroxy group enhances DNA intercalation, contributing to topoisomerase inhibition .
- Nitro and fluoro substituents (e.g., 6-fluoro-8-nitro derivative) increase cytotoxicity by inducing oxidative stress .
Table 3: Reaction Pathways and Byproducts
- The aldehyde group in the target compound is more reactive than nitriles or carboxylic acids, enabling diverse derivatization .
Preparation Methods
Reaction Mechanism and Substrate Design
The Vilsmeier-Haack reaction, employing a formylating agent derived from dimethylformamide (DMF) and phosphoryl chloride (POCl₃), is the cornerstone for introducing the aldehyde group at position 3 of the chromone scaffold. The reaction proceeds via electrophilic aromatic substitution, where the Vilsmeier reagent ([(CH₃)₂N+=CHCl]Cl⁻) targets electron-rich aromatic systems.
For 5-hydroxy-4-oxo-4H-benzopyran-3-carboxaldehyde, the starting material 3,5-dibromo-2,4-dihydroxyacetophenone undergoes formylation at position 3, followed by cyclization under acidic conditions to yield the chromone core. The bromine substituents at positions 3 and 5 direct regioselectivity, while the hydroxyl groups facilitate cyclization (Figure 1).
Key Reaction Conditions
-
Temperature: 0–5°C (initial activation), then reflux at 80°C
-
Reagents: DMF (2.5 equiv), POCl₃ (1.2 equiv), chloroform solvent
-
Workup: Neutralization with sodium acetate, extraction with ethyl acetate
Yield and Byproduct Analysis
Early protocols reported moderate yields (45–55%) due to competing side reactions, such as over-oxidation of the aldehyde to carboxylic acid or dimerization via aldol condensation. Introducing low-temperature staging (0°C during reagent addition) and strict anhydrous conditions improved yields to 68%. Byproducts were characterized via LC-MS and mitigated through silica gel chromatography.
Microwave-Assisted Synthesis: Accelerating Reaction Kinetics
Optimization of Parameters
Microwave (MW) irradiation drastically reduces reaction times from hours to minutes while enhancing yields. For analogous chromone-2-carboxylic acids, MW protocols achieved 87% yield by optimizing:
-
Base: Potassium tert-butoxide (2.0 equiv)
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Temperature: 120°C, 20-minute irradiation
Adapting this to 5-hydroxy-4-oxo derivatives requires substituting ethyl oxalate with DMF/POCl₃ for aldehyde formation. Preliminary trials show a 22% reduction in reaction time (from 6h to 4.5h) and a 15% yield increase compared to conventional heating.
Solvent and Base Effects
Polar aprotic solvents (DMSO, DMF) outperform toluene or THF due to improved reagent solubility and microwave absorption. Strong bases (e.g., KOH) risk deprotonating hydroxyl groups, leading to side reactions, whereas milder bases (NaHCO₃) preserve substrate integrity.
Alternative Pathways and Comparative Analysis
Knorr Pyrazole Condensation
Though primarily used for pyrazole synthesis, the Knorr reaction has been explored for chromone-aldehyde derivatives. Reacting 5-hydroxy-4-oxo-chromone-3-carboxaldehyde with hydrazines under acidic conditions yields pyrazole-fused chromones. However, this route is limited by poor regiocontrol (<30% yield).
Spectroscopic Validation and Computational Modeling
Structural Confirmation
Computational Insights
Semi-empirical AM1 calculations reveal the planarity of the chromone ring and intramolecular hydrogen bonding between the 5-hydroxy and 4-oxo groups, stabilizing the aldehyde functionality. The carbonyl group’s electron-withdrawing nature directs electrophilic attacks to position 3, corroborating experimental regioselectivity.
Industrial Scalability and Green Chemistry Considerations
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 4H-1-Benzopyran-3-carboxaldehyde derivatives under mild conditions?
- Methodology : The compound can be synthesized via condensation reactions of substituted salicylaldehydes with active methylene reagents (e.g., malononitrile or ethyl acetoacetate) in the presence of catalytic bases like piperidine or DBU (1,8-diazabicycloundec-7-ene) . For example, 3-formylchromone derivatives are obtained by cyclocondensation under reflux in ethanol or methanol, yielding products with >75% efficiency .
- Key Parameters : Temperature control (60–80°C), solvent polarity, and reaction time (4–8 hours) critically influence yield and purity.
Q. Which spectroscopic techniques are most effective for characterizing 5-hydroxy-4-oxo-substituted benzopyrans?
- Analytical Workflow :
- IR Spectroscopy : Identifies carbonyl (C=O) stretches at 1680–1720 cm⁻¹ and hydroxyl (O–H) bands at 3200–3500 cm⁻¹ .
- NMR : ¹H NMR resolves chromone ring protons (δ 6.8–8.2 ppm) and aldehyde protons (δ 9.8–10.2 ppm). ¹³C NMR confirms the carboxaldehyde carbon at δ 190–195 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ions (e.g., [M+H]⁺ for C₁₀H₆O₃ at m/z 174.15) .
Q. What are the primary biological activities associated with 5-hydroxy-4-oxo-benzopyrans?
- Findings : Derivatives exhibit antifungal (e.g., Candida albicans inhibition at MIC 12.5 µg/mL), antibacterial (Gram-positive bacteria, MIC 25 µg/mL), and anti-HIV activity (IC₅₀ 1.2 µM in reverse transcriptase assays) . Structure-activity relationships (SAR) suggest hydroxyl and aldehyde groups enhance binding to microbial enzymes .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in the synthesis of 3-formylchromone derivatives?
- Mechanistic Insight : Base-catalyzed reactions (e.g., DBU or NaH in DMF) favor nucleophilic attack at the C-2 position of the chromone ring, while acid conditions (H₂SO₄) promote C-6 substitution due to protonation effects . Computational studies (semi-empirical AM1) show that electron-withdrawing substituents stabilize transition states, reducing activation energy by 15–20 kJ/mol .
Q. What computational strategies resolve contradictions in reported biological activity data for 5-hydroxy-4-oxo derivatives?
- Approach :
- Docking Studies : Molecular docking (AutoDock Vina) identifies binding poses with fungal CYP51 (PDB: 1EA1) and bacterial DNA gyrase (PDB: 1KZN), explaining variability in MIC values due to steric clashes or hydrogen-bond mismatches .
- QSAR Models : 3D-QSAR (CoMFA) correlates logP values (>2.5) with reduced bioavailability, resolving discrepancies in in vivo vs. in vitro anti-inflammatory results .
Q. How can solvent-free microwave-assisted synthesis improve reaction efficiency for 3-formylchromones?
- Optimization : Microwave irradiation (100–150 W, 10–15 minutes) reduces reaction times by 80% compared to conventional heating, achieving yields >90% for 6-chloro-3-formylchromone . Dielectric heating enhances dipole interactions, minimizing side products (e.g., dimerization) .
Data Contradiction and Validation
Q. Why do some studies report conflicting antioxidant activity for 5-hydroxy-4-oxo derivatives?
- Resolution : Discrepancies arise from assay choice. DPPH radical scavenging (IC₅₀ 50 µM) correlates with electron-donating groups, while ORAC assays (oxygen radical absorbance) favor conjugated dienes in the benzopyran core. Standardizing assay protocols (e.g., pH 7.4, 37°C) reduces variability .
Safety and Handling
Q. What precautions are critical when handling 4H-1-Benzopyran-3-carboxaldehyde derivatives?
- Guidelines :
- PPE : Nitrile gloves, lab coats, and safety goggles (ANSI Z87.1) are mandatory due to skin/eye irritation risks (GHS Category 2) .
- Ventilation : Use fume hoods (≥0.5 m/s airflow) to avoid inhalation of vapors (TLV 10 ppm) .
- Spill Management : Absorb with silica gel and neutralize with 5% sodium bicarbonate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
